molecular formula C19H26ClN3O3S B2566224 N-(3-chloro-2-methylphenyl)-N'-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide CAS No. 2415461-79-7

N-(3-chloro-2-methylphenyl)-N'-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide

Cat. No.: B2566224
CAS No.: 2415461-79-7
M. Wt: 411.95
InChI Key: OPEFLUJZKIVRHU-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-N’-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro-substituted phenyl ring, a thiomorpholine moiety, and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-N’-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Chloro-Substituted Phenyl Intermediate: Starting with 3-chloro-2-methylphenylamine, the intermediate is prepared through a series of reactions such as nitration, reduction, and halogenation.

    Introduction of the Thiomorpholine Moiety: The thiomorpholine ring is introduced via nucleophilic substitution reactions, often using thiomorpholine and appropriate alkylating agents.

    Formation of the Oxane Ring: The oxane ring is synthesized through cyclization reactions, typically involving diols and acid catalysts.

    Coupling Reactions: The final step involves coupling the intermediates under controlled conditions, using reagents such as coupling agents (e.g., EDC, DCC) and solvents (e.g., DMF, DCM).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry, automated synthesis, and large-scale reactors are often employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-N’-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-N’-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.

    Pathways: Biological pathways affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-N’-{[4-(morpholin-4-yl)oxan-4-yl]methyl}ethanediamide
  • N-(3-chloro-2-methylphenyl)-N’-{[4-(piperidin-4-yl)oxan-4-yl]methyl}ethanediamide

Uniqueness

N-(3-chloro-2-methylphenyl)-N’-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide is unique due to the presence of the thiomorpholine moiety, which imparts distinct chemical and biological properties compared to its analogs with morpholine or piperidine rings.

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClN3O3S/c1-14-15(20)3-2-4-16(14)22-18(25)17(24)21-13-19(5-9-26-10-6-19)23-7-11-27-12-8-23/h2-4H,5-13H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPEFLUJZKIVRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2(CCOCC2)N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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